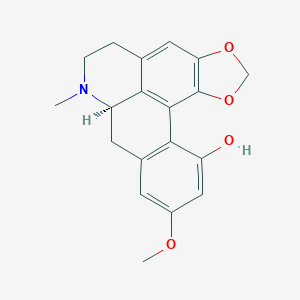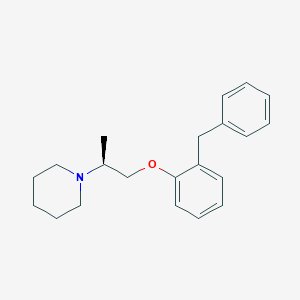
(S)-1-(1-(2-Benzylphenoxy)propan-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benproperine is a chiral compound known for its antitussive (cough suppressant) properties. It is a member of the morphinan class of compounds and is widely used in the pharmaceutical industry for its efficacy in treating coughs without the narcotic effects associated with other morphinan derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benproperine typically involves the resolution of racemic benproperine. This can be achieved through chiral chromatography or by using chiral resolving agents. The synthetic route generally includes the following steps:
Formation of the racemic mixture: This involves the reaction of 1-(2-benzylphenoxy)-3-(dimethylamino)propan-2-ol with appropriate reagents.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or chiral resolving agents.
Industrial Production Methods: In industrial settings, the production of (S)-benproperine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the racemic mixture: Utilizing efficient and cost-effective reagents.
High-throughput resolution: Employing advanced chromatographic techniques or chiral catalysts to separate the enantiomers.
化学反应分析
Types of Reactions: (S)-Benproperine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in the formation of substituted derivatives of (S)-benproperine.
科学研究应用
(S)-Benproperine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as an antitussive agent in cough syrups and other formulations.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (S)-benproperine involves its interaction with the central nervous system to suppress the cough reflex. It acts on the cough center in the medulla oblongata, reducing the sensitivity of cough receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
相似化合物的比较
Dextromethorphan: Another morphinan derivative used as a cough suppressant but with different pharmacokinetic properties.
Codeine: An opioid with antitussive properties but with a higher risk of dependency and side effects.
Noscapine: A non-narcotic cough suppressant with a different mechanism of action.
Uniqueness of (S)-Benproperine: (S)-Benproperine stands out due to its non-narcotic nature, making it a safer alternative to other morphinan derivatives like codeine. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and better therapeutic outcomes.
属性
CAS 编号 |
124700-66-9 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
InChI 键 |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
手性 SMILES |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
规范 SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


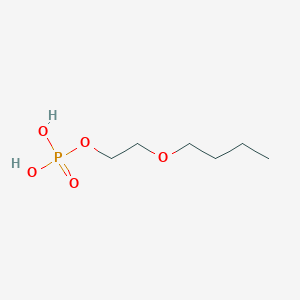
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
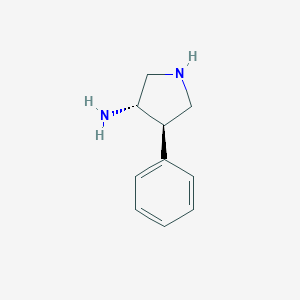
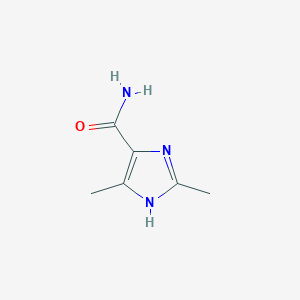
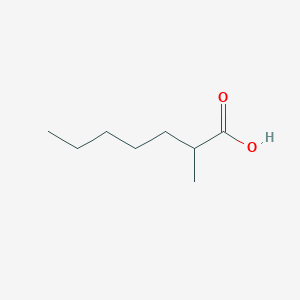
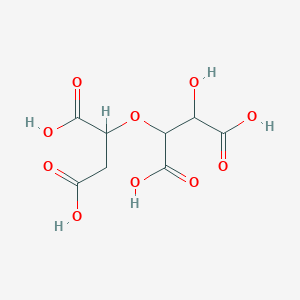
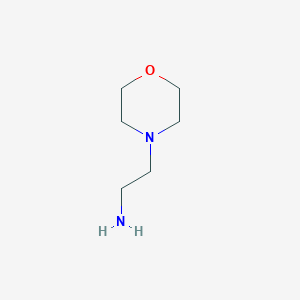
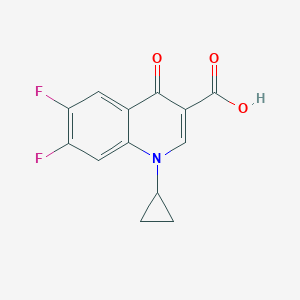
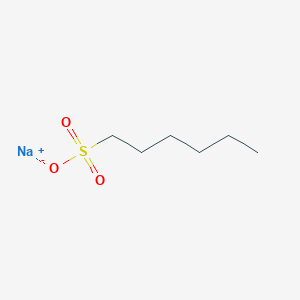
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
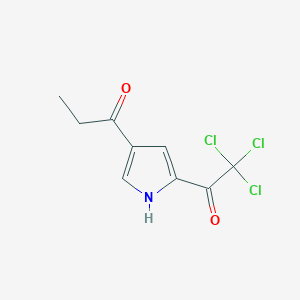
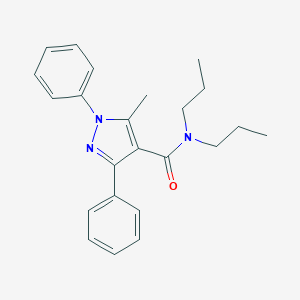
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
